molecular formula C28H42N7O17P3S B10776806 4-Hydroxybenzyl coenzyme A

4-Hydroxybenzyl coenzyme A

Cat. No. B10776806
M. Wt: 873.7 g/mol
InChI Key: FZQUTWRNQJPTSH-SXQYHYLKSA-N
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Description

4-Hydroxybenzyl Coenzyme A is an organic compound belonging to the class of s-alkyl-coenzymes. It is a derivative of coenzyme A, which plays a crucial role in various biochemical processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle . This compound is particularly significant in the metabolism of aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzyl Coenzyme A typically involves the enzymatic reaction of 4-hydroxybenzoate with coenzyme A. This reaction is catalyzed by specific enzymes such as 4-hydroxybenzoyl-CoA thioesterase . The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes to convert substrates like 4-hydroxybenzoate into the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzyl Coenzyme A undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions include benzoyl-CoA, 4-chlorobenzoate-CoA, and other substituted derivatives .

Scientific Research Applications

4-Hydroxybenzyl Coenzyme A has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxybenzyl Coenzyme A involves its role as a coenzyme in various enzymatic reactions. It acts as a carrier of acyl groups, facilitating the transfer of these groups in metabolic pathways. The molecular targets include enzymes like 4-hydroxybenzoyl-CoA thioesterase, which catalyze the hydrolysis of this compound to release 4-hydroxybenzoate .

Similar Compounds:

  • Benzoyl Coenzyme A
  • 4-Chlorobenzoyl Coenzyme A
  • Acetyl Coenzyme A

Comparison: this compound is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, benzoyl Coenzyme A lacks the hydroxyl group, making it less reactive in certain substitution reactions .

properties

Molecular Formula

C28H42N7O17P3S

Molecular Weight

873.7 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[(4-hydroxyphenyl)methylsulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate

InChI

InChI=1S/C28H42N7O17P3S/c1-28(2,23(39)26(40)31-8-7-19(37)30-9-10-56-12-16-3-5-17(36)6-4-16)13-49-55(46,47)52-54(44,45)48-11-18-22(51-53(41,42)43)21(38)27(50-18)35-15-34-20-24(29)32-14-33-25(20)35/h3-6,14-15,18,21-23,27,36,38-39H,7-13H2,1-2H3,(H,30,37)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t18-,21-,22-,23+,27-/m1/s1

InChI Key

FZQUTWRNQJPTSH-SXQYHYLKSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC4=CC=C(C=C4)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC4=CC=C(C=C4)O)O

Origin of Product

United States

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